![molecular formula C10H13BrClN B6298841 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl CAS No. 2250241-62-2](/img/structure/B6298841.png)
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl
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Overview
Description
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl is a chemical compound with the molecular formula C10H13BrClN. It is a derivative of the isoindole family . The compound is typically in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl can be represented by the InChI code1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl include a molecular weight of 225.13 . The compound is typically in liquid form .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl”, have been found to possess various biological activities . These include:
- Antiviral : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory : Certain indole derivatives have demonstrated anti-inflammatory activities in studies involving carrageenan-induced edema in albino rats .
- Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase activities : These are some of the other biological activities that indole derivatives have been found to possess .
Industrial Applications
The structure of “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” allows for potential industrial applications. For instance, it has been evaluated for its anticorrosion attributes .
Pharmacological Activities
The indole nucleus is an important component of many biologically active pharmacophores, contributing to a broad spectrum of biological activities . This makes “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” a potential candidate for various pharmacological applications.
Proteolysis
Certain molecules similar to “5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl” have been found to activate E3 ligase, a protein that ubiquitinylates proteins for proteolysis .
Synthesis of Imidazoles
Indole derivatives are key components in the synthesis of imidazoles, which are used in a variety of everyday applications .
Biomedical Therapeutics
The compound has been evaluated for its potential applications in biomedical therapeutics .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment in various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic benefits, depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGHTLOVKHKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,1-dimethyl-isoindoline hydrochloride |
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